molecular formula C16H18FN3O2S B6576127 2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one CAS No. 459846-49-2

2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one

Cat. No. B6576127
CAS RN: 459846-49-2
M. Wt: 335.4 g/mol
InChI Key: YKIPLHWSTPSCAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the 1,3,4-oxadiazole ring could be synthesized from a carboxylic acid derivative and a hydrazine . The sulfanyl group could be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the 1,3,4-oxadiazole ring and the fluorophenyl group would likely result in a planar structure due to the sp2 hybridization of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the ketone could undergo nucleophilic addition reactions, while the sulfanyl group could participate in oxidation and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ketone and the fluorophenyl group could increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with biological targets through the formation of hydrogen bonds or hydrophobic interactions .

Safety and Hazards

As with any chemical compound, handling “2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one” would require appropriate safety precautions. Based on its structure, it could potentially be irritating to the skin and eyes .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications .

properties

IUPAC Name

2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c1-11-6-4-5-9-20(11)14(21)10-23-16-19-18-15(22-16)12-7-2-3-8-13(12)17/h2-3,7-8,11H,4-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIPLHWSTPSCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201329247
Record name 2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201329247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729716
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone

CAS RN

459846-49-2
Record name 2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201329247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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